molecular formula BrCN<br>CNBr<br>CBrN B132489 Cyanogen bromide CAS No. 506-68-3

Cyanogen bromide

Cat. No.: B132489
CAS No.: 506-68-3
M. Wt: 105.92 g/mol
InChI Key: ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Description

Cyanogen bromide, also known as bromine cyanide, is an inorganic compound with the chemical formula BrCN. It is a colorless solid that is widely used in various chemical and biochemical applications. The compound is classified as a pseudohalogen and is known for its ability to modify biopolymers, fragment proteins and peptides, and synthesize other compounds .

Mechanism of Action

Target of Action

Cyanogen bromide (BrCN) is an inorganic compound that primarily targets proteins and peptides . It is widely used to modify biopolymers, fragment proteins and peptides (cuts the C-terminus of methionine), and synthesize other compounds . It is also used to immobilize proteins by coupling them to reagents such as agarose for affinity chromatography .

Mode of Action

The mode of action of this compound involves the cleavage of peptide bonds on the C-terminal side of methionine residues . This reaction is highly specific with few side reactions and a typical yield of 90–100% . This compound activation results in the formation of reactive cyanate esters on the agarose matrix .

Biochemical Pathways

This compound affects the biochemical pathways involved in protein cleavage and immobilization . It cleaves the bond to the C-terminal side of methionyl residues, generating relatively few peptides of size up to 10,000–20,000 Dalton . This cleavage may be useful to confirm estimates of methionine content by amino acid analysis .

Pharmacokinetics

It is known that the compound is a colorless solid that dissolves in both water and polar organic solvents .

Result of Action

The result of this compound’s action is the cleavage of proteins at methionine residues, leading to the fragmentation of proteins and peptides . This can be used for the purposes of peptide mapping and preparation of peptides for amino acid sequencing . In addition, it has been used to map the binding sites of antibodies or ligands , and in combination with molecular engineering techniques, it has been used to cleave at specific points in order to generate functionally distinct domains or proteins of interest from fusion proteins .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound undergoes an exothermic trimerisation to cyanuric bromide ( (BrCN)3 ) . This reaction is catalyzed by traces of bromine, metal salts, acids, and bases . For this reason, experimentalists avoid brownish samples . This compound is hydrolyzed to form hydrogen cyanate and hydrobromic acid . The fate of BrCN determines whether BrCN production fuels or terminates bromine activation .

Biochemical Analysis

Biochemical Properties

Cyanogen bromide plays a significant role in biochemical reactions, particularly in protein chemistry. It is commonly used to immobilize proteins by coupling them to reagents such as agarose for affinity chromatography . This process involves the activation of agarose with this compound, which reacts with hydroxyl groups to form cyanate esters and imidocarbonates. These reactive groups then couple with primary amines on proteins, resulting in their immobilization .

This compound also interacts with enzymes and proteins by cleaving peptide bonds at methionine residues. This cleavage is highly specific and occurs under mild conditions, making it a valuable tool for protein sequencing and structural studies . The interaction of this compound with proteins and peptides is primarily through the formation of covalent bonds, leading to the fragmentation of the target molecules .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is known to influence cell function by modifying proteins and peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to cleave peptide bonds at methionine residues can lead to the disruption of protein function and structure, affecting cellular processes that rely on these proteins .

In addition, this compound can cause cellular toxicity, leading to symptoms such as convulsions, unconsciousness, and respiratory failure . These effects are primarily due to the compound’s ability to interfere with cellular respiration and other critical biochemical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly proteins and peptides. This compound cleaves peptide bonds at the C-terminus of methionine residues through a nucleophilic attack on the carbonyl carbon of the peptide bond . This reaction results in the formation of a cyclic intermediate, which subsequently breaks down to release the cleaved peptide fragments .

This compound can also act as a coupling reagent for the formation of phosphoramidate or pyrophosphate inter-nucleotide bonds in DNA duplexes . This property makes it useful in the synthesis of nucleic acid analogs and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to undergo hydrolysis in aqueous solutions, leading to the formation of hydrogen cyanate and hydrobromic acid . The rate of hydrolysis is influenced by factors such as pH and temperature, with higher pH levels accelerating the degradation process .

Long-term exposure to this compound in laboratory settings can result in the gradual degradation of the compound, affecting its efficacy in biochemical applications . Researchers must consider these temporal effects when designing experiments and handling the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild toxicity, while higher doses can lead to severe toxic effects, including convulsions, respiratory failure, and death . The lethal dose (LD50) of this compound in animal models has been found to be relatively low, indicating its high toxicity .

Studies have shown that the toxic effects of this compound are dose-dependent, with higher doses causing more pronounced adverse effects . Researchers must carefully control the dosage of this compound in animal studies to avoid severe toxicity and ensure accurate results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide metabolism. The compound’s ability to cleave peptide bonds at methionine residues makes it a valuable tool for studying protein structure and function . This compound can also participate in the synthesis of cyanamides and other molecules through its interaction with enzymes and cofactors .

In plants, this compound is involved in cyanide metabolism, where it is assimilated into amino acids and other nitrogen-containing compounds . This process is facilitated by enzymes such as β-cyanoalanine synthase and nitrilase, which convert this compound into less toxic compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small size and polar nature . Once inside the cell, this compound can interact with proteins and other biomolecules, leading to its localization in specific cellular compartments .

This compound’s distribution within cells is influenced by factors such as pH, temperature, and the presence of binding proteins or transporters . These factors can affect the compound’s localization and accumulation, impacting its biochemical activity and efficacy.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with proteins and other biomolecules. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications .

In protein cleavage reactions, this compound is often found in close proximity to its target proteins, facilitating the efficient cleavage of peptide bonds . The compound’s subcellular localization can also influence its activity and function, affecting its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanogen bromide can be prepared by the oxidation of sodium cyanide with bromine. This process proceeds in two steps via the intermediate cyanogen (C2N2). The reaction is as follows: [ \text{NaCN} + \text{Br}_2 \rightarrow \text{BrCN} + \text{NaBr} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of bromine with an alkali cyanide in the presence of carbon tetrachloride and acetic acid. Another method involves the reaction of bromine with moist mercuric cyanide .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyanogen bromide is similar to other cyanogen halides such as cyanogen chloride, cyanogen iodide, and cyanogen fluoride. it is unique in its specific applications and reactivity:

This compound stands out due to its widespread use in protein and peptide chemistry, as well as its role in various industrial applications.

Properties

IUPAC Name

carbononitridic bromide
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InChI

InChI=1S/CBrN/c2-1-3
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InChI Key

ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Canonical SMILES

C(#N)Br
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Molecular Formula

CBrN, BrCN
Record name CYANOGEN BROMIDE
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DSSTOX Substance ID

DTXSID9021550
Record name Cyanogen bromide
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Molecular Weight

105.92 g/mol
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Physical Description

Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction
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Density

2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53
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Vapor Density

3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2
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Mechanism of Action

Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/
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Color/Form

White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals

CAS No.

506-68-3
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Melting Point

126 °F (EPA, 1998), 52 °C
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Record name CYANOGEN BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Customer
Q & A

Q1: How does cyanogen bromide interact with proteins?

A1: this compound specifically targets methionine residues within a polypeptide chain. This interaction leads to the cleavage of the peptide bond at the carboxyl side of the methionine residue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the consequences of this compound cleavage on protein structure?

A2: this compound cleavage results in the generation of smaller peptide fragments. This fragmentation can be used to determine the primary structure of proteins, identify specific functional domains, and analyze post-translational modifications. [, , , , , , , , , , , , ]

Q3: Are there instances where this compound cleavage is incomplete?

A3: Yes, incomplete cleavage can occur when a methionine residue is followed by a serine or threonine residue. [, ]

Q4: What is the molecular formula, weight, and structure of this compound?

A4: The molecular formula of this compound is CNBr. It has a molecular weight of 105.92 g/mol. The structure consists of a cyanide group (C≡N) bonded to a bromine atom (Br).

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in polar organic solvents like methanol, ethanol, and diethyl ether. [] It is commonly used in acidic solutions containing formic acid or trifluoroacetic acid for protein fragmentation. [, , , ]

Q6: Can this compound be used for other reactions besides protein cleavage?

A6: Yes, this compound can act as a cyanating agent in organic synthesis. For example, it can react with acetylenic compounds in the presence of aluminum bromide to yield β-bromocinnamonitriles. []

Q7: What factors can influence the selectivity of this compound cleavage?

A7: The reaction conditions, such as temperature and pH, can influence the selectivity of this compound cleavage. [, ]

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